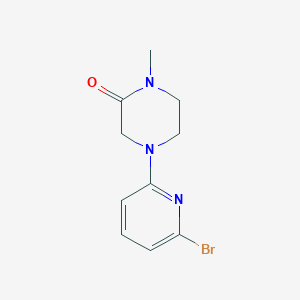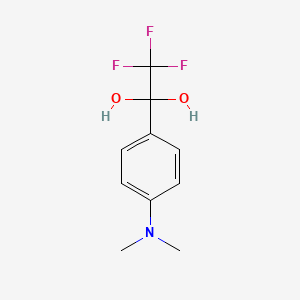![molecular formula C13H16O B15146933 Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- CAS No. 260443-67-2](/img/structure/B15146933.png)
Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- is an organic compound with the molecular formula C13H16O. It is a derivative of benzene, where a [(3-cyclopenten-1-ylmethoxy)methyl] group is attached to the benzene ring. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactive cyclopentene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- typically involves the reaction of benzyl chloride with 3-cyclopenten-1-ylmethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or chromatography to isolate the compound from reaction mixtures.
Types of Reactions:
Oxidation: Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- can undergo oxidation reactions, particularly at the cyclopentene moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst, which can convert the cyclopentene ring to a cyclopentane ring.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as nitro groups or halogens can be introduced using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens, Lewis acid catalysts.
Major Products Formed:
Oxidation: Cyclopentenone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Nitrobenzene, halobenzene derivatives.
Scientific Research Applications
Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- involves its interaction with various molecular targets. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, while the cyclopentene moiety can undergo reactions with nucleophilic or electrophilic sites in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
- Benzene, [(3-cyclopenten-1-ylmethoxy)ethyl]-
- Benzene, [(3-cyclopenten-1-ylmethoxy)propyl]-
- Benzene, [(3-cyclopenten-1-ylmethoxy)butyl]-
Comparison: Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- is unique due to the specific length and structure of its side chain. Compared to its analogs with longer side chains, it may exhibit different reactivity and interaction profiles. The presence of the cyclopentene ring also adds to its distinct chemical behavior, making it a valuable compound for various applications.
Properties
CAS No. |
260443-67-2 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
cyclopent-3-en-1-ylmethoxymethylbenzene |
InChI |
InChI=1S/C13H16O/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-13/h1-7,13H,8-11H2 |
InChI Key |
CVQDSKFYLXCKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


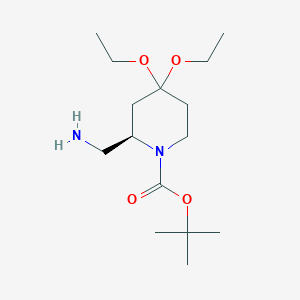
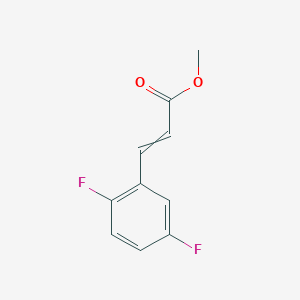
![(2S)-3-[(2R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15146860.png)

![3-[5-(Morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile](/img/structure/B15146876.png)
![methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15146879.png)
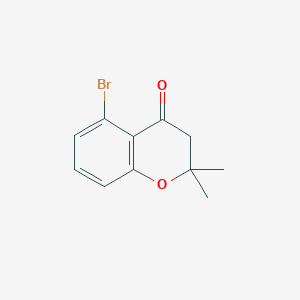

![4-[(10R,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B15146897.png)
![4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane](/img/structure/B15146899.png)
![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-(thiophen-2-YL)propanoic acid](/img/structure/B15146914.png)
